3,4-Dimethyloxetan-2-one

Description

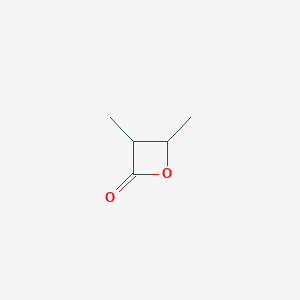

3,4-Dimethyloxetan-2-one is a β-lactone compound characterized by a four-membered cyclic ester ring with methyl substituents at the 3 and 4 positions. Its stereochemical configuration, (3R,4R), has been rigorously confirmed via specific rotation analysis and enzymatic resolution using Lipase PS with benzyl alcohol, which distinguishes it from its (3S,4S) enantiomer . This compound plays a critical role in enantioselective synthesis, particularly in the carbonylative desymmetrization of meso-epoxides to produce trans-β-lactones with high stereochemical fidelity . Its molecular formula is C₅H₈O₂ (molecular weight: 100.12 g/mol), and its reactivity is influenced by the steric and electronic effects of the methyl groups on the strained lactone ring.

Properties

CAS No. |

5402-54-0 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

3,4-dimethyloxetan-2-one |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)7-5(3)6/h3-4H,1-2H3 |

InChI Key |

IABBAPSDOJPBAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol. This reaction yields 3-(bromomethyl)oxetan-3-yl methanol, which can be further treated with various phenols to produce substituted oxetanes .

Industrial Production Methods

the general principles of oxetane synthesis, such as cyclization reactions and the use of appropriate catalysts, are likely to be employed on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyloxetan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acid derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted oxetanes.

Scientific Research Applications

3,4-Dimethyloxetan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their unique structural properties.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyloxetan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Larger substituents (e.g., butyl) increase steric hindrance, reducing ring-opening reactivity but enhancing thermal stability .

- Stereochemical Resolution : The methyl analog’s enantiomers are resolved using Lipase PS, a method applicable to other derivatives with varying efficiency depending on substituent size .

- Specific Rotation : (3R,4R)-3,4-Dimethyloxetan-2-one exhibits a distinct optical rotation opposite to its (3S,4S) counterpart, a critical identifier in stereochemical assignments .

Functional and Structural Analogues

4-Methyloxetan-2-one

This simpler β-lactone (CAS 3068-88-0) lacks the 3-position methyl group, resulting in reduced steric strain and distinct reactivity. It is primarily used as a laboratory reagent rather than in enantioselective synthesis .

3-(3,4-Dimethoxyphenyl)pentan-2-one

A structurally distinct ketone (CAS 105638-31-1) with a C₁₃H₁₈O₃ framework, this compound serves as a pharmaceutical intermediate rather than a lactone. Its dimethoxy phenyl group enables π-π interactions in drug design, contrasting with the electrophilic reactivity of β-lactones .

Dibenzylbutyrolactone Lignans

Exemplified by 3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one (CAS 25488-59-9), these lignans incorporate aromatic methoxy groups, enabling biological activity (e.g., antiviral properties) absent in simpler alkyl-substituted lactones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.